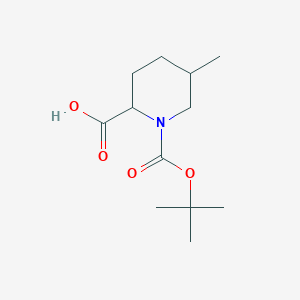
1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid” is a type of organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .Molecular Structure Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It can be deprotected under acidic conditions commonly with trifluoroacetic acid .Chemical Reactions Analysis
The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate .Physical and Chemical Properties Analysis
The heat capacities of Boc-protected amino acids were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K .Wissenschaftliche Forschungsanwendungen
Application as a tert-Butyloxycarbonylation Reagent
1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid and related compounds have been utilized as tert-butoxycarbonylation reagents. These reagents are used for the protection of acidic proton-containing substrates like phenols, amines, and carboxylic acids, allowing chemoselective reactions in high yield under mild conditions. This application is significant in organic synthesis, particularly in the preparation of sensitive molecules (Saito, Ouchi, & Takahata, 2006).
Synthesis of Heterocyclic Amino Acids
Compounds like this compound are also instrumental in synthesizing heterocyclic amino acids. These amino acids have applications in pharmaceuticals and bioactive materials. For example, the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel 1,3-selenazole, was confirmed using NMR spectroscopy and elemental analysis, demonstrating the compound's utility in developing new functionalized amino acids (Dzedulionytė et al., 2021).
Development of Polyacetylenes
Another application is in the synthesis of polyacetylenes. Amino acid-based polyacetylenes, synthesized using compounds related to this compound, show promising properties for materials science. These monomers undergo polymerization, yielding polymers with unique structural and optical properties, which are of interest in various scientific and industrial applications (Gao, Sanda, & Masuda, 2003).
Pharmaceutical Synthesis and Molecular Structure Studies
The compound is also essential in pharmaceutical synthesis and studying molecular structures. For instance, the synthesis of oxindoles and indoles from related compounds demonstrates its role in creating complex molecular structures used in drug development (Clark et al., 1991). Additionally, crystal structure studies of related compounds help understand the molecular conformation and interactions, crucial for designing effective pharmaceuticals (Jankowska et al., 2002).
Wirkmechanismus
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound may interact with amino groups in biological systems.
Mode of Action
The compound contains a Boc group, which is known to protect amino groups during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the protected amino group . This deprotection process involves the cleavage of the carbonyl oxygen and elimination of tert-butyl iodide . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .
Biochemical Pathways
The compound plays a significant role in peptide synthesis, particularly in the protection and deprotection of amine functional groups . It’s involved in the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis . The compound’s role in these biochemical pathways can influence the formation of peptides and proteins, affecting various downstream cellular processes.
Result of Action
The compound’s action results in the protection of amino groups during peptide synthesis, preventing unwanted reactions with these groups . This can influence the structure and function of the synthesized peptides, potentially affecting various cellular processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group is typically performed under acidic conditions . Additionally, the compound’s stability and reactivity can be affected by temperature, as high temperatures can facilitate the deprotection of Boc amino acids and peptides .
Safety and Hazards
Zukünftige Richtungen
The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of Boc-protected amino acids in peptide chemistry could be expanded, and AAILs could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Eigenschaften
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXYTLOWYXOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2760488-73-9 |
Source


|
| Record name | rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
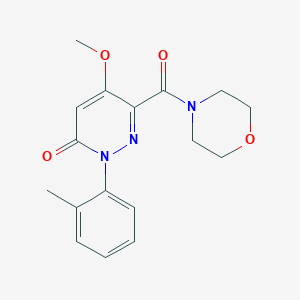
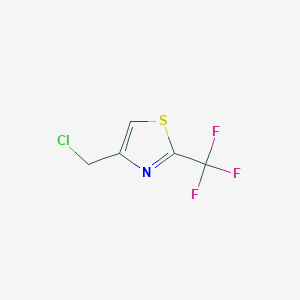
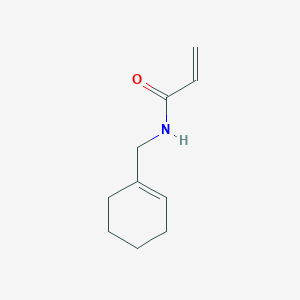
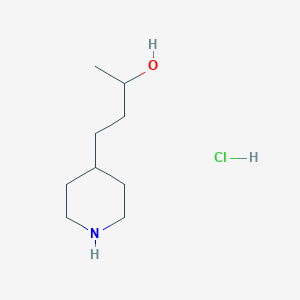
![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)
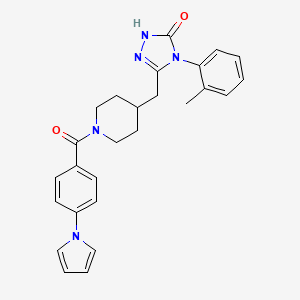
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
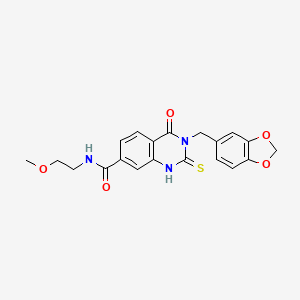
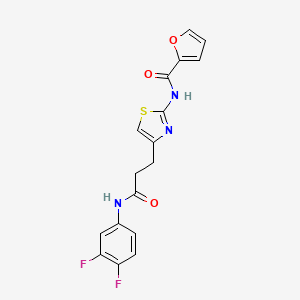
![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)


